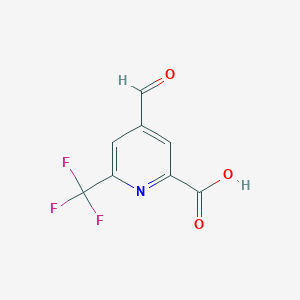
4-Formyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Cat. No. B8307606
M. Wt: 219.12 g/mol
InChI Key: NGVWAWWPSOWHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933085B2
Procedure details


6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid (0.30 g, 0.69 mmol, the crude product from Step A) was dissolved in 1,4-dioxane (20. mL) and water (5.0 mL), then sodium periodate (0.44 g, 2.1 mmol, Aldrich) was added, followed by 4 wt % osmium tetraoxide in water (0.152 mL, 0.0240 mmol, Aldrich). The reaction was stirred overnight. Sodium thiosulfate solution was added and the mixture was stirred for 30 minutes. 1N HCl was added to adjust the pH to between 4 and 5, and the product was extracted with ten portions of 10% isopropanol in CHCl3. The combined extracts were dried over sodium sulfate, filtered and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-10% MeOH in DCM afforded a partially purified product (94 mg, 20% yield over Steps A & B). 1H NMR (300 MHz, CDCl3) δ 10.25 (s, 1H), 8.83 (d, J=0.8 Hz, 1H), 8.38 (d, J=1.3 Hz, 1H).
Name
6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[C:5]([CH:12]=C)[CH:4]=1.I([O-])(=O)(=O)=[O:17].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH:12]([C:5]1[CH:4]=[C:3]([C:2]([F:15])([F:14])[F:1])[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=1)=[O:17] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
6-(Trifluoromethyl)-4-vinylpyridine-2-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(=CC(=N1)C(=O)O)C=C)(F)F
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(=CC(=N1)C(=O)O)C=C)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
Sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.44 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0.152 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ten portions of 10% isopropanol in CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
Flash chromatography on silica gel, eluting with a gradient from 0-10% MeOH in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a partially purified product (94 mg, 20% yield over Steps A & B)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
